Benzamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-
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Overview
Description
N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide is a heterocyclic compound that features a pyrrolo[1,2-c]pyrimidine core with phenyl and benzamide substituents. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide typically involves the formation of the pyrrolo[1,2-c]pyrimidine core followed by the introduction of the phenyl and benzamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a pyrimidine ring can be reacted with a phenyl-substituted pyrrole derivative in the presence of a suitable catalyst to form the desired heterocyclic core. Subsequent functionalization with benzoyl chloride can yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical characteristics
Mechanism of Action
The mechanism of action of N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide: A similar compound with a pyridine ring instead of a pyrrolo[1,2-c]pyrimidine core.
N-(2-Chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide: Another similar compound with a pyrimidine ring.
Uniqueness
N-(6-Phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the pyrrolo[1,2-c]pyrimidine core and the phenyl and benzamide substituents contribute to its bioactivity and potential therapeutic applications .
Properties
CAS No. |
61736-28-5 |
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Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C20H15N3O/c24-20(16-9-5-2-6-10-16)22-19-12-18-11-17(13-23(18)14-21-19)15-7-3-1-4-8-15/h1-14H,(H,22,24) |
InChI Key |
SHAXTWDMKMHNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=NC(=CC3=C2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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